Nitrosyl acetate
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Overview
Description
Nitrosyl acetate is an organic compound that features a nitrosyl group (NO) bonded to an acetate group (CH3COO)
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosyl acetate can be synthesized through the reaction of acetic acid with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{NOCl} \rightarrow \text{CH}_3\text{COONO} + \text{HCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nitrosyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used to substitute the nitrosyl group, depending on the desired product.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted organic compounds.
Scientific Research Applications
Nitrosyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: this compound is studied for its potential effects on biological systems, particularly in the context of nitric oxide (NO) signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vasodilation and as a potential treatment for certain cardiovascular conditions.
Industry: this compound is used in the production of various chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism of action of nitrosyl acetate involves the release of the nitrosyl group (NO), which can interact with various molecular targets. In biological systems, nitric oxide (NO) is a signaling molecule that plays a crucial role in processes such as vasodilation, neurotransmission, and immune response. This compound can release NO, which then interacts with specific proteins and enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Nitrosyl Chloride (NOCl): Similar in structure but contains a chloride group instead of an acetate group.
Nitrosyl Bromide (NOBr): Similar in structure but contains a bromide group instead of an acetate group.
Nitrosyl Fluoride (NOF): Similar in structure but contains a fluoride group instead of an acetate group.
Uniqueness of Nitrosyl Acetate: this compound is unique due to the presence of the acetate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the acetate group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
nitroso acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c1-2(4)6-3-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMRKSLUXZLPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509063 |
Source
|
Record name | Acetyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-49-0 |
Source
|
Record name | Acetyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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